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L-2,3-Diaminopropionic acid - 4033-39-0

L-2,3-Diaminopropionic acid

Catalog Number: EVT-318613
CAS Number: 4033-39-0
Molecular Formula: C3H8N2O2
Molecular Weight: 104.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

L-2,3-Diaminopropionic acid (L-Dap) is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins during translation [, , , ]. It serves as a key building block in the biosynthesis of various natural products [, ]. These include:

  • Antibiotics: Capreomycin [, , ] and Viomycin [, ], used in the treatment of tuberculosis.
  • Antitumor agents: Bleomycin [].
  • Siderophores: Staphyloferrin B [], a molecule that helps bacteria acquire iron.
  • Antimicrobial peptides: Dapdiamide [].
  • Other bioactive compounds: Zwittermicin A [].

N2-Acetyl-N3-glycyl-L-2,3-diaminopropionic acid

Compound Description: This compound is an amide and ethyl ester derivative of L-2,3-Diaminopropionic acid, where an ethylene group in the side chain is replaced by a peptide bond. Research showed it is susceptible to trypsin hydrolysis, although less so than the corresponding N2-acetyl-L-lysine derivative. [, ]

3-N-oxalyl-L-2,3-diaminopropionic acid (β-ODAP)

Compound Description: This compound, also known as β-ODAP, is a neurotoxic non-protein amino acid found in Lathyrus sativus (grass pea). It is known to cause neurolathyrism, a neurological disorder characterized by paralysis of the lower limbs, upon excessive consumption. [, , , , , , , ]

2-N-oxalyl-L-2, 3-diaminopropionic acid (α-ODAP)

Compound Description: This compound, also known as α-ODAP, is the non-toxic alpha-isomer of β-ODAP. It is also found in Lathyrus sativus, but unlike its counterpart, it does not exhibit neurotoxic effects. []

N-(1-amino-1-carboxyl-2-ethyl)glutamic acid (ACEGA)

Compound Description: This compound is a key intermediate in the biosynthetic pathway of L-2,3-Diaminopropionic acid in organisms like capreomycin-producing bacteria. It is formed by the condensation of O-phospho-L-serine (OPS) and L-glutamic acid, catalyzed by enzymes like CmnB. ACEGA is then converted to L-2,3-Diaminopropionic acid via NAD+-dependent oxidative hydrolysis by enzymes like CmnK. [, ]

O-phospho-L-serine (OPS)

Compound Description: This compound serves as one of the precursors for L-2,3-Diaminopropionic acid biosynthesis in certain organisms. It reacts with L-glutamic acid to form the intermediate ACEGA, which is then converted to L-2,3-Diaminopropionic acid. [, , ]

L-Glutamic acid

Compound Description: This common amino acid plays a crucial role in the biosynthesis of L-2,3-Diaminopropionic acid. It acts as the nitrogen donor in the reaction with OPS, leading to the formation of the intermediate ACEGA. [, , ]

N3-(4-Methoxyfumaroyl)-L-2,3-diaminopropionic acid (FMDP)

Compound Description: FMDP is a potent inhibitor of glucosamine synthetase, an enzyme involved in the biosynthesis of glucosamine-6-phosphate. It acts as a glutamine analogue and exhibits irreversible inhibition kinetics. []

N3-phenyloxycarbonyl-L-2,3-diaminopropionic acid

Compound Description: This compound serves as a versatile linker in peptide synthesis, exhibiting stability under neutral and acidic conditions. It can be cleaved under mild alkaline conditions, making it useful for controlled release of peptides. []

L-Homoarginine

Compound Description: L-homoarginine is a non-proteinogenic amino acid found alongside β-ODAP in Lathyrus sativus seeds. It is structurally similar to L-arginine with an additional methylene group in its side chain. []

L-2,4-Diaminobutanoic acid (Dab)

Compound Description: Dab is a non-proteinogenic amino acid used as a substitute for L-lysine in antimicrobial peptide synthesis to enhance proteolytic resistance. []

N-[iodo-4-azidosalicyloyl]-L-2,3-diaminopropionic acid

Compound Description: This compound is a photoreactive derivative of L-2,3-diaminopropionic acid used to create photoaffinity labels for studying peptide-protein interactions. Specifically, it has been used to investigate the binding of MAGE peptides to HLA class I molecules. [, ]

L-cysteine

Compound Description: L-cysteine is a proteinogenic amino acid that acts as a competitive inhibitor of SbnA, an enzyme involved in the biosynthesis of staphyloferrin B, a siderophore produced by Staphylococcus aureus. []

Overview

L-2,3-Diaminopropionic acid is a non-protein amino acid that plays a significant role in various biological processes. It is primarily recognized as a precursor for the synthesis of antibiotics and siderophores, particularly staphyloferrin B produced by Staphylococcus aureus. This compound is integral to microbial iron acquisition and has implications in antibiotic resistance mechanisms.

Source

L-2,3-Diaminopropionic acid is biosynthesized in several microorganisms. Key enzymes involved in its biosynthesis include SbnA and SbnB, which are part of the staphyloferrin B biosynthetic gene cluster. These enzymes utilize substrates such as O-phospho-L-serine and L-glutamate to produce L-2,3-diaminopropionic acid through complex biochemical pathways involving pyridoxal phosphate-dependent reactions .

Classification

L-2,3-Diaminopropionic acid is classified as a non-protein amino acid. It is categorized under diamino acids due to the presence of two amino groups (-NH2) attached to the propionic acid backbone. Its structural uniqueness allows it to participate in various metabolic pathways, particularly in bacterial systems.

Synthesis Analysis

Methods

The synthesis of L-2,3-diaminopropionic acid can be achieved through various synthetic routes. One notable method involves the reductive amination of 2,3-diaminopropanols using primary amines and sulfonamides, facilitated by Lewis acids such as titanium isopropoxide. This method allows for the installation of the carboxyl group through oxidation processes while minimizing the need for extensive chromatographic purification .

Technical Details

Molecular Structure Analysis

Data

  • Molecular Formula: C3H8N2O2
  • Molecular Weight: 104.11 g/mol
  • IUPAC Name: 2,3-diaminopropanoic acid

The structure allows for interactions that are crucial for its biological functions, particularly in forming peptide bonds and participating in metabolic pathways.

Chemical Reactions Analysis

Reactions

L-2,3-Diaminopropionic acid undergoes several chemical reactions:

  1. Biosynthetic Pathways: It is synthesized from O-phospho-L-serine through enzymatic reactions involving SbnA and SbnB.
  2. Degradation: In certain bacteria, it can be degraded by diaminopropionate ammonia-lyase into pyruvate and ammonia, alleviating metabolic stress caused by its accumulation .
  3. Siderophore Formation: It serves as a building block for siderophores like staphyloferrin B, critical for iron acquisition in pathogenic bacteria .

Technical Details

The enzymatic reactions often involve cofactors such as pyridoxal phosphate and NAD+, indicating complex biochemical interactions that facilitate both synthesis and degradation processes.

Mechanism of Action

Process

L-2,3-Diaminopropionic acid functions primarily as a precursor in the biosynthesis of essential compounds such as antibiotics and siderophores. The mechanism involves:

  1. Activation: The compound is activated by specific enzymes (e.g., adenylation domains) during polymer formation.
  2. Polymerization: It participates in peptide bond formation through non-ribosomal peptide synthetases.
  3. Iron Acquisition: The resulting siderophores bind iron ions, aiding microbial survival in iron-limited environments .

Data

Studies have shown that L-2,3-diaminopropionic acid's incorporation into larger molecular structures significantly enhances their biological activity and efficacy against competing microorganisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water due to its polar nature.

Chemical Properties

  • pKa Values: The carboxylic group has a pKa around 2.0, while the amino groups exhibit pKa values around 9.0–10.0.
  • Reactivity: Exhibits reactivity typical of amino acids; can participate in condensation reactions to form peptides.

Relevant analyses indicate that these properties facilitate its role in biological systems where it acts as both a building block and a reactive intermediate.

Applications

L-2,3-Diaminopropionic acid has several scientific applications:

  1. Antibiotic Precursor: It is used in synthesizing various antibiotics due to its role in microbial metabolism.
  2. Siderophore Production: Essential for developing siderophores that help bacteria acquire iron from their environment.
  3. Research Tool: Utilized in biochemical research to study metabolic pathways and enzyme mechanisms related to amino acid metabolism.
Biosynthetic Pathways and Enzymatic Mechanisms

PLP-Dependent Biosynthesis in Staphylococcus aureus

The vitamin B6 biosynthesis pathway in Staphylococcus aureus centers on a pyridoxal 5′-phosphate (PLP) synthase complex comprising two enzymes: SaPdx1 (glutaminase) and SaPdx2 (synthase). This complex catalyzes the conversion of ribose 5-phosphate (R5P), glyceraldehyde 3-phosphate (G3P), and glutamine into PLP, with L-2,3-diaminopropionic acid (L-Dap) as a key intermediate [1] [4]. Structural studies reveal a dynamic 24-mer assembly where SaPdx2 binds SaPdx1 at substoichiometric ratios, enabling transient interactions critical for ammonia channeling [4] [6]. Kinetic analyses demonstrate a 21-fold increase in kcat/KM for R5P and a 5.7-fold increase for G3P when SaPdx1 and SaPdx2 function cooperatively, compared to SaPdx1 alone with exogenous ammonia (Table 1) [1]. The oligomeric state of SaPdx1 shifts between hexamers and dodecamers depending on buffer chemistry—sulfate or phosphate buffers stabilize dodecamers (the active form), while Tris-HCl promotes hexamers [1] [4]. This plasticity suggests environmental modulation of enzyme activity, positioning the Pdx1-Pdx2 interface as a druggable target for antibiotics [4] [6].

Table 1: Kinetic Parameters of SaPLP Synthase Complex

SubstrateComplexKM (mM)kcat/KM (min⁻¹ mM⁻¹)Inhibition Constant (Ki, mM)
R5PSaPdx1-SaPdx2 + Gln0.08 ± 0.010.5 ± 0.1-
SaPdx1 + NH₃0.26 ± 0.030.024 ± 0.006-
G3PSaPdx1-SaPdx2 + Gln0.28 ± 0.090.4 ± 0.11.9 ± 0.9
SaPdx1 + NH₃0.09 ± 0.030.07 ± 0.033.3 ± 0.9

Interactive Note: Hover to see substrate roles. R5P = ribose 5-phosphate; G3P = glyceraldehyde 3-phosphate.

SbnA/SbnB Gene Cluster Dynamics in Staphyloferrin B Production

In S. aureus, the siderophore staphyloferrin B incorporates two molecules of L-Dap as iron-chelating groups. Its biosynthesis depends on the sbnA-sbnB operon, where SbnA (a cysteine synthase homolog) and SbnB (an ornithine cyclodeaminase homolog) jointly synthesize L-Dap [7]. Mutational studies confirm that ΔsbnA or ΔsbnB strains fail to produce staphyloferrin B unless supplemented with exogenous L-Dap, establishing this operon as essential for endogenous L-Dap synthesis [7]. SbnA catalyzes a β-replacement reaction using O-phospho-L-serine as the substrate, while SbnB generates ammonia via L-glutamate deamination. The ammonia is then channeled to SbnA for nucleophilic attack, yielding L-Dap (Fig. 1A) [7]. This mechanism mirrors the VioB/VioK system in Streptomyces spp. during viomycin antibiotic biosynthesis, where L-Dap is incorporated into nonribosomal peptides [7] [9]. The sbn operon’s iron-regulation links L-Dap production to S. aureus virulence, as staphyloferrin B-deficient strains show attenuated pathogenicity [7].

Table 2: Enzymatic Functions in SbnAB Complex

EnzymePredicted FunctionHomologReaction Role
SbnACysteine synthase-like β-replacementVioB (Streptomyces)Condenses O-phospho-L-serine with NH₃
SbnBOrnithine cyclodeaminase-like deaminationVioK (Streptomyces)Generates NH₃ from L-glutamate

Comparative Analysis of Bacterial vs. Plant Biosynthetic Routes

L-Dap biosynthesis diverges significantly across taxa, utilizing distinct precursors and enzymes:

  • Bacteria: S. aureus employs the PLP-dependent Pdx1/Pdx2 complex for de novo L-Dap synthesis linked to vitamin B6 [1] [4]. Conversely, Streptomyces albulus uses a dedicated nonribosomal peptide synthetase (NRPS) to polymerize L-Dap into poly(L-diaminopropionic acid) (PDAP). This NRPS features adenylation (A), peptidyl carrier protein (PCP), and transmembrane domains, bypassing standard condensation domains [9].
  • Plants: Legumes like Lathyrus sativus synthesize L-Dap as a precursor to the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP). The route involves oxalyltransferase modification of L-Dap, likely derived from serine transamination [5] [10]. Unlike bacterial pathways, plant synthesis lacks PLP synthase complexes or siderophore linkages.

Table 3: L-Dap Biosynthesis Across Organisms

OrganismPathway FunctionKey PrecursorsEnzymesProduct
Staphylococcus aureusVitamin B6 synthesisR5P, G3P, GlnSaPdx1/SaPdx2 PLP synthasePLP (with L-Dap intermediate)
Streptomyces albulusSiderophore biosynthesisO-phospho-L-serine, GlnSbnA/SbnB synthetase complexStaphyloferrin B
Lathyrus sativusDefense metaboliteSerine, oxalateOxalyltransferaseβ-ODAP neurotoxin

Substrate Specificity of Diaminopropionate Synthases

Diaminopropionate synthases exhibit constrained substrate selectivity governed by active-site architecture and oligomerization:

  • SaPdx1/SaPdx2: Prefer R5P and G3P, with inhibition observed at G3P >1.9 mM due to allosteric effects [1]. The KM for R5P is 4× lower in the complex (0.08 mM) than with SaPdx1 alone (0.26 mM), indicating enhanced affinity through complex formation [1] [4].
  • SbnA: Strict specificity for O-phospho-L-serine and ammonia, excluding cysteine or serine. Its cysteine synthase-like fold accommodates phosphorylated serine but not bulkier residues [7].
  • CmnB (from capreomycin biosynthesis): As a monomeric PLP-dependent enzyme, it uniquely forms a PLP-α-aminoacrylate intermediate during L-Dap production, a rarity among PLP enzymes that typically dimerize [2].

Buffer ions also modulate activity: Sulfate/phosphate stabilize SaPdx1 dodecamers, while Tris-HCl favors hexamers with reduced efficiency [1]. This suggests that ionic milieu influences oligomeric equilibria and catalytic rates.

Table 4: Substrate Specificity of Key L-Dap Synthases

EnzymeOligomeric StatePreferred SubstrateKM (mM)Inhibitors
SaPdx1-SaPdx224-mer complexR5P0.08G3P (Ki = 1.9 mM)
SbnAMonomer/dimer?O-phospho-L-serineNot determinedNone reported
CmnBMonomericO-phospho-L-serine/GluNot determinedPLP analogs

Properties

CAS Number

4033-39-0

Product Name

L-2,3-Diaminopropionic acid

IUPAC Name

(2S)-2,3-diaminopropanoic acid

Molecular Formula

C3H8N2O2

Molecular Weight

104.11 g/mol

InChI

InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)/t2-/m0/s1

InChI Key

PECYZEOJVXMISF-REOHCLBHSA-N

SMILES

C(C(C(=O)O)N)N

Synonyms

2,3-diaminopropanoic acid
2,3-diaminopropionic acid
2,3-diaminopropionic acid, (D)-isomer
2,3-diaminopropionic acid, (DL)-isomer
2,3-diaminopropionic acid, (DL)-isomer, monohydrochloride
2,3-diaminopropionic acid, (L)-isomer
2,3-diaminopropionic acid, (L)-isomer, monohydrochloride
2-amino-beta-alanine
3-aminoalanine
alpha,beta-diaminopropionic acid
beta-aminoalanine

Canonical SMILES

C(C(C(=O)O)N)N

Isomeric SMILES

C([C@@H](C(=O)O)N)N

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